20(S)-Hydroxy Prednisolone

Description

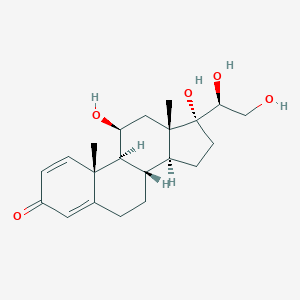

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOVYWIXMAJCDS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553373 | |

| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2299-46-9 | |

| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002299469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,20S)-11,17,20,21-Tetrahydroxypregna-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11.BETA.,20S)-11,17,20,21-TETRAHYDROXYPREGNA-1,4-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN79HDK6LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biotransformational Pathways of 20 S Hydroxy Prednisolone

Chemical Synthesis Approaches for 20(S)-Hydroxy Prednisolone (B192156) and Analogues

The chemical synthesis of specific stereoisomers of hydroxylated steroids like 20(S)-Hydroxy Prednisolone presents a considerable challenge due to the need for precise control over stereochemistry. While direct, high-yield synthetic routes exclusively for this compound are not extensively documented in readily available literature, the synthesis of related hydroxylated pregnanes and other steroid analogues provides insight into potential strategies.

General synthetic approaches for introducing a hydroxyl group at the C-20 position often involve the stereoselective reduction of a C-20 ketone. The choice of reducing agent and reaction conditions is critical in determining the stereochemical outcome, yielding either the (20S) or (20R) isomer. For instance, the synthesis of various 19-nor-17α-pregnanetriols, including (20S)-19-nor-5α,17α-pregnane-3β,17β,20-triol, has been achieved through multi-step processes that involve the modification of a 17-ethynyl group. publish.csiro.au

Furthermore, novel synthetic approaches for (20R)- and (20S)-21-hydroxy steroids have been developed, which could be adapted for this compound. These methods may involve the elongation of the side chain from suitable steroid synthons. nih.gov The synthesis of prednisolone itself can start from various precursors, such as 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, and involves steps like dibromination and dehydrobromination. nih.gov The introduction of the 20(S)-hydroxyl group would represent a subsequent stereoselective reduction step. The synthesis of complex hydroxylated corticosteroid analogues often requires a "look-ahead" approach, starting from readily available steroid skeletons like cortisone (B1669442) acetate (B1210297) and employing a series of carefully planned reaction steps.

Microbial Biotransformation of Prednisolone to 20-Hydroxylated Derivatives

Microbial biotransformation offers a powerful and often stereoselective alternative to chemical synthesis for producing hydroxylated steroid derivatives. Various microorganisms, including fungi and bacteria, have been shown to convert prednisolone into its 20-hydroxylated forms.

Fungal Bioconversion Systems

Fungi are particularly well-known for their ability to catalyze hydroxylation reactions on steroid molecules. nih.gov Several fungal species have been identified that can transform prednisolone into 20-hydroxylated derivatives.

One notable example is the marine endophytic fungus Penicillium lapidosum, which has been shown to stereoselectively reduce prednisolone to 20β-hydroxyprednisolone. simsonpharma.com Another species, Penicillium aurantiacum, has demonstrated its capability as a prednisolone hydroxylator, producing 20β-hydroxyprednisolone as one of the main metabolites. researchgate.net This biotransformation by P. aurantiacum yielded four different derivatives of prednisolone. researchgate.net

The filamentous fungus Acremonium strictum has also been utilized for the biotransformation of prednisolone. However, in this case, the transformation resulted in alterations to the side chain, producing 21,21-dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione and 11β-hydroxyandrost-1,4-dien-3,17-dione, rather than a direct 20-hydroxylation. vjs.ac.vn

Table 1: Fungal Biotransformation of Prednisolone

| Fungal Species | Substrate | Major Product(s) | Reference |

| Penicillium lapidosum | Prednisolone | 20β-Hydroxyprednisolone | simsonpharma.com |

| Penicillium aurantiacum | Prednisolone | 20β-Hydroxyprednisolone, 21,21-dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione, 11β-hydroxyandrost-1,4-dien-3,17-dione, 11β,17β-dihydroxyandrost-1,4-dien-3-one | researchgate.net |

| Acremonium strictum | Prednisolone | 21,21-dimethoxy-11β-hydroxypregn-1,4-dien-3,20-dione, 11β-hydroxyandrost-1,4-dien-3,17-dione | vjs.ac.vn |

Bacterial Bioconversion Systems

Bacteria, in addition to fungi, serve as effective biocatalysts for the transformation of steroids. Several bacterial strains have been identified that can convert prednisolone to its 20-hydroxylated derivatives.

Streptomyces roseochromogenes TS79 has been reported to transform prednisolone into 11β, 17α, 20β, 21-tetrahydroxypregna-1,4-diene-3-one, which is named 20β-hydroxy prednisolone. nih.govnih.gov This particular conversion is noteworthy as this organism typically produces 16α-hydroxy steroid products. nih.govnih.gov

Strains of the genus Rhodococcus, such as R. ruber, R. globerulus, and R. coprophilus, are known to perform Δ1-dehydrogenation of hydrocortisone (B1673445) to produce prednisolone. nih.gov In these biotransformations, the formation of products with a reduced carbonyl group at the C20 position, such as 20β-hydroxy-prednisolone, has also been observed. nih.govacs.org

Additionally, a strain of Klebsiella pneumoniae isolated from a sewage sample demonstrated the ability to degrade prednisolone, with an 80% degradation rate observed on the fifth day of fermentation. nih.govmdpi.com While the specific hydroxylated products were not fully characterized in this initial study, it points to the potential of this bacterium for prednisolone biotransformation. nih.govmdpi.com

Table 2: Bacterial Biotransformation of Prednisolone

| Bacterial Species | Substrate | Major Product(s) | Conversion Rate / Yield | Reference |

| Streptomyces roseochromogenes TS79 | Prednisolone | 20β-Hydroxy prednisolone | 95.1% conversion | nih.govnih.gov |

| Rhodococcus species (R. ruber, R. globerulus, R. coprophilus) | Hydrocortisone | Prednisolone, 20β-Hydroxy-prednisolone | Variable amounts | nih.govacs.org |

| Klebsiella pneumoniae | Prednisolone | Undetermined hydroxylated products | 80% degradation | nih.govmdpi.com |

Optimization of Microbial Transformation Parameters

To maximize the efficiency of microbial biotransformation, various reaction parameters must be optimized. For the conversion of prednisolone to 20β-hydroxy prednisolone by Streptomyces roseochromogenes TS79, a conversion rate of 95.1% was achieved under optimized conditions. nih.govnih.gov These optimal parameters included adding 7.5 mg/ml of prednisolone dissolved in DMSO to a 24-hour pre-culture fermentation containing 0.05% MgSO4 and incubating for 24 hours. nih.govnih.gov

In the case of Penicillium aurantiacum, the best fermentation conditions for producing prednisolone derivatives were found to be a medium containing glucose, L-asparagine, MgSO4·7H2O, KH2PO4, KCl, and trace elements, supplemented with a prednisolone concentration of 0.3 mg/ml. researchgate.net The culture was inoculated with 10% of the microorganism and incubated for 72 hours, resulting in a 94.8% conversion of the added prednisolone. researchgate.net

For Acremonium strictum, the optimal conditions for bioconversion were found to be a 5-day incubation at 25°C and a pH of 6.5. vjs.ac.vn The ideal substrate concentration was 1 mg/mL, as higher concentrations were found to inhibit the microbial conversion. vjs.ac.vn

Enzymatic Conversion Mechanisms Involved in 20-Hydroxylation of Steroids

The hydroxylation of steroids at the C-20 position is catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDs). These enzymes belong to the family of oxidoreductases and play a crucial role in steroid metabolism. nih.govrsc.org Specifically, 20α-hydroxysteroid dehydrogenase (20α-HSD) and 20β-hydroxysteroid dehydrogenase (20β-HSD) are responsible for the reduction of the C-20 keto group to a hydroxyl group, leading to the formation of 20α- and 20β-hydroxy steroids, respectively. nih.govrsc.org

These enzymes utilize NAD(P)H as a cofactor to facilitate the reduction of the steroid's C-20 carbonyl group. nih.gov The stereospecificity of the reduction, which determines whether the 20(S) or 20(R) isomer is formed, is dependent on the specific enzyme and its three-dimensional structure. The transformation of progesterone (B1679170) into 20α-hydroxy-progesterone is catalyzed by human 20α-hydroxysteroid dehydrogenase (h20α-HSD; AKR1C1). Structural studies of these enzymes have provided insights into their substrate binding and catalytic mechanisms. The ability of microorganisms to perform these hydroxylations is due to their expression of various HSDs with different substrate specificities and stereoselectivities.

Stereochemical Aspects and Elucidation of 20 S Hydroxy Prednisolone

Significance of C20 Stereoisomerism in Steroid Biology

The orientation of the hydroxyl group at the C20 position is a critical determinant of a steroid's biological activity and metabolic stability. While prednisolone (B192156) itself is a potent glucocorticoid, its activity is contingent on the presence of the C20 ketone. Reduction to a hydroxyl group, forming 20(S)- or 20(R)-hydroxyprednisolone, is a primary metabolic pathway that generally leads to a significant reduction or loss of glucocorticoid activity. nih.govnih.gov This metabolic conversion represents a deactivation step, transforming the potent anti-inflammatory drug into a more easily excretable form.

The stereochemistry at C20 dictates the rate and pathway of subsequent metabolic reactions. Studies on related corticosteroid derivatives have shown that C20 epimers exhibit markedly different metabolic profiles. For instance, the rate of enzymatic hydrolysis of ester derivatives can be profoundly affected by the chirality at C20, with one isomer being metabolized much more rapidly than the other. This difference is often attributed to steric hindrance, where the spatial arrangement of the hydroxyl group and the side chain affects the accessibility of the molecule to metabolic enzymes.

While direct comparative studies on the specific anti-inflammatory or glucocorticoid receptor binding affinities of 20(S)- versus 20(R)-Hydroxy Prednisolone are not extensively detailed in the available literature, the principle of stereoisomerism in steroid biology suggests that the two isomers would likely exhibit different biological profiles. The precise fit of a steroid into its receptor's binding pocket is crucial for initiating a biological response. The different three-dimensional shapes of the 20(S) and 20(R) isomers mean they would present different surfaces to the glucocorticoid receptor, likely resulting in altered binding affinities and, consequently, different potencies. The formation of 20(S)-Hydroxy Prednisolone, a known metabolite, is a key step in the deactivation and clearance of the parent drug, prednisolone. nih.gov

Advanced Spectroscopic Methods for Stereochemical Assignment

The unambiguous determination of the absolute configuration at the C20 chiral center requires sophisticated analytical techniques capable of differentiating between subtle stereochemical variations. Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Differentiation

NMR spectroscopy is a powerful method for elucidating the three-dimensional structure of molecules, including the relative stereochemistry of chiral centers. The spatial proximity and orientation of atoms influence their magnetic environments, leading to distinct chemical shifts and coupling constants in the NMR spectrum.

In the case of 20-hydroxy prednisolone, the C20 stereochemistry was definitively established through a combination of 1D and 2D NMR experiments and comparison with computational data. The reduction of the C20 ketone of prednisolone to a hydroxymethine group is clearly evidenced in the 13C-NMR spectrum by the disappearance of the ketone signal (around δ 216.21) and the appearance of a new hydroxymethine signal (around δ 75.02). nih.gov

While the chemical shifts of the core steroid nucleus remain largely unchanged, the signals for the protons and carbons in the side chain (specifically H20, H21a, H21b, C20, and C21) are highly sensitive to the stereochemistry at C20. However, assigning the configuration based on chemical shifts alone can be ambiguous. A more definitive approach involves the analysis of proton-proton coupling constants (3JHH), which are dependent on the dihedral angle between the coupled protons as described by the Karplus equation. Computational modeling predicted that the coupling constants between H20 and the two H21 protons would be significantly different for the 20(S) and 20(R) isomers. Specifically, the 20(S) configuration was predicted to have coupling constants of approximately 3 and 8.5–9 Hz, whereas the 20(R) configuration would show values around 1 and 2 Hz. nih.gov Experimental measurement of these coupling constants allows for a confident assignment of the C20 stereochemistry as (S).

Table 1: Key NMR Data for Stereochemical Assignment of this compound Note: Specific experimental values can vary based on solvent and instrument parameters. The data presented is illustrative based on findings from Sultan et al., 2014.

| Nucleus | Signal Type | Key Observation for 20(S) Isomer | Significance |

|---|---|---|---|

| 13C | Chemical Shift | Appearance of C20 signal at ~75.02 ppm (replaces ketone at ~216.21 ppm) | Confirms reduction of the C20 ketone to a hydroxyl group. |

| 1H | Coupling Constants (3JH20-H21) | Experimental values match predicted values for the (S)-isomer (~3 and 8.5-9 Hz) | Provides definitive assignment of the C20 stereochemistry based on dihedral angles. |

Chiral Chromatography for Stereoisomer Separation

Chiral chromatography is the gold standard for separating enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, thus, separation.

For corticosteroids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating epimers. nih.govnih.gov The separation of 20(S)- and 20(R)-Hydroxy Prednisolone would be approached using High-Performance Liquid Chromatography (HPLC) with a chiral column. The method development process involves optimizing several parameters to achieve baseline resolution between the two stereoisomer peaks.

Key parameters for optimization include:

Chiral Stationary Phase: Columns like Lux Cellulose or Chiralpak amylose/cellulose derivatives are common choices for steroid separations. nih.govresearchgate.net

Mobile Phase: The choice between normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile (B52724)/water/methanol mixtures) elution is critical. Reversed-phase methods are often preferred for their compatibility with mass spectrometry (LC-MS). researchgate.net

Additives and pH: Modifiers such as acids (formic acid, acetic acid) or buffers (ammonium acetate) can significantly improve peak shape and selectivity. researchgate.net

Temperature: Column temperature affects the kinetics of the chiral recognition process and can be adjusted to improve resolution.

Table 2: General Approach for Chiral HPLC Method Development for 20-Hydroxy Prednisolone Isomers

| Parameter | Typical Conditions/Phases Explored | Rationale |

|---|---|---|

| Stationary Phase (CSP) | Polysaccharide-based (e.g., Lux i-Cellulose-5, Chiralpak IA/IB/IC) | Proven efficacy for separating various steroid epimers. nih.gov |

| Mobile Phase Mode | Reversed-Phase (e.g., Acetonitrile/Methanol/Aqueous Buffer) | Good potential for chiral resolution and compatibility with MS detection. researchgate.net |

| Mobile Phase Additives | Formic Acid, Acetic Acid, Ammonium Acetate (B1210297)/Formate | Improves peak shape and ionization efficiency for MS. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard range for analytical HPLC to balance speed and resolution. |

| Column Temperature | 20 - 40 °C | Optimized to enhance selectivity and efficiency of separation. |

Computational Chemistry Approaches for Stereochemical Elucidation

Computational chemistry provides powerful predictive tools that complement experimental data, offering insights into molecular structure, stability, and spectroscopic properties. For complex stereochemical problems, methods like Density Functional Theory (DFT) are invaluable.

Density Functional Theory (DFT) Calculations for Conformation and Energy

DFT is used to calculate the electronic structure of molecules, allowing for the optimization of their geometry and the determination of their relative energies. To elucidate the stereochemistry of 20-hydroxy prednisolone, the first step is to perform a conformational analysis for both the 20(S) and 20(R) isomers. nih.gov

The process involves:

Geometry Optimization: The three-dimensional structures of the most stable conformers for both isomers are calculated. This is crucial because the steroid side chain is flexible, and its preferred orientation can influence spectroscopic properties.

Energy Calculation: The relative energies of the optimized conformers are determined. In one study, the 20(R) isomer was found to be more stable than the 20(S) isomer by approximately 5 kcal/mol. nih.gov

Frequency Calculation: These calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

These calculations, often performed using a functional like B3LYP with a basis set such as 6-31+G(d,p), provide the fundamental geometries that are then used for predicting spectroscopic data. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states. This makes it an ideal tool for predicting spectroscopic data such as UV-Vis and Electronic Circular Dichroism (ECD) spectra. nih.gov

ECD spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right-circularly polarized light. Since the 20(S) and 20(R) isomers are enantiomeric at the C20 center (within a diastereomeric molecule), they are expected to produce nearly mirror-image ECD spectra.

The elucidation process involves:

Spectrum Calculation: Using the DFT-optimized geometries, the ECD spectra for both the 20(S) and 20(R) isomers are calculated using TD-DFT.

Comparison with Experiment: The calculated spectra are then compared with the experimentally measured ECD spectrum of the isolated compound.

Assignment: The absolute configuration is assigned based on which calculated spectrum (20(S) or 20(R)) matches the experimental one.

For 20-hydroxy prednisolone, the experimental ECD spectrum showed features that aligned well with the predicted spectrum for the 20(S) isomer, providing strong, independent confirmation of the stereochemistry that was also determined by NMR. nih.gov This combination of experimental spectroscopy and high-level computational prediction provides a robust and confident method for stereochemical assignment.

Metabolic Fate and Biotransformation Studies of 20 S Hydroxy Prednisolone in Preclinical Systems

Identification of In Vitro Metabolic Pathways

In vitro studies using human liver microsomes and other cellular systems have been instrumental in elucidating the metabolic pathways of prednisolone (B192156) and its hydroxylated metabolites. The primary routes of metabolism for prednisolone involve oxidation, reduction, and hydroxylation. pharmgkb.org The formation of 20(S)-Hydroxy Prednisolone itself is a key metabolic step.

Subsequent biotransformation of this compound can occur through several pathways. Research has shown that prednisolone is metabolized into at least 20 different metabolites, with the 20α- and 20β-dihydro forms being major products. pharmgkb.org These metabolites can be further modified. For instance, studies have identified metabolites such as 6α-hydroxy-prednisolone and 6β-hydroxy-prednisolone, indicating that hydroxylation is a significant pathway. drugbank.comnih.gov

The biotransformation of prednisolone can also lead to the formation of 20-dihydro-6-hydroxy-prednisolone isomers. upf.edu The reduction of the C20 ketone group is a common metabolic step for corticosteroids. upf.edu Fungal biotransformation studies have also demonstrated the conversion of prednisolone to 20β-Hydroxyprednisolone as a main metabolite. researchgate.net

Table 1: Identified In Vitro Metabolites of Prednisolone

| Metabolite | Metabolic Reaction | Reference |

|---|---|---|

| 20α-dihydro-prednisolone | Reduction | pharmgkb.orgdrugbank.com |

| 20β-dihydro-prednisolone | Reduction | pharmgkb.orgdrugbank.com |

| 6α-hydroxy-prednisolone | Hydroxylation | drugbank.comnih.gov |

| 6β-hydroxy-prednisolone | Hydroxylation | pharmgkb.orgdrugbank.com |

| 20-dihydro-6-hydroxy-prednisolone | Reduction and Hydroxylation | upf.edu |

| 20β-Hydroxyprednisolone | Hydroxylation | researchgate.net |

Enzymatic Regulation of this compound Biotransformation

The biotransformation of this compound is a highly regulated process, orchestrated by specific enzyme families. The key players in this metabolic symphony are the steroid dehydrogenases and the cytochrome P450 superfamily of enzymes.

Role of Steroid Dehydrogenases

Steroid dehydrogenases are a class of enzymes that play a critical role in the metabolism of steroid hormones by catalyzing the interconversion of hydroxyl and keto groups. nih.govresearchgate.net In the context of this compound, these enzymes are responsible for the reduction of the C20 ketone group of prednisolone to form the 20α- and 20β-hydroxy metabolites. pharmgkb.org

Specifically, enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family are implicated in these reactions. nih.gov For example, 3α,20β-hydroxysteroid dehydrogenase (3α,20β-HSD) is known to be involved in the keto-hydroxyl interconversion of steroids. nih.gov While the specific human enzymes responsible for the formation of this compound have not been exhaustively characterized, it is likely that one or more members of the aldo-keto reductase (AKR) 1C family are involved in the reduction of prednisolone to its 20-hydroxy forms. pharmgkb.org

Microbial systems have also provided insights into the role of hydroxysteroid dehydrogenases. For instance, Streptomyces hydrogenans expresses a 20β-HSDH that can act on cortisol and related steroids. nih.gov The reversible nature of these dehydrogenase reactions allows for a dynamic control over the levels of active and inactive steroid metabolites. researchgate.net

Involvement of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) enzymes are a major family of phase I metabolizing enzymes, primarily located in the liver, that are responsible for the oxidation of a wide variety of xenobiotics, including drugs and steroids. mdpi.comwikipedia.org The metabolism of prednisolone and its metabolites is significantly influenced by the activity of CYP enzymes. nih.gov

The most important CYP isozyme involved in prednisolone metabolism is CYP3A4. nih.govnih.gov This enzyme is responsible for the 6β-hydroxylation of prednisolone, a major metabolic pathway. pharmgkb.orgnih.gov The co-administration of ketoconazole, a potent CYP3A4 inhibitor, has been shown to decrease the clearance of prednisolone and reduce the urinary excretion of 6β-hydroxyprednisolone. nih.gov

While the direct role of CYP enzymes in the metabolism of this compound is not as extensively documented as their role in parent prednisolone metabolism, it is plausible that CYP enzymes, including CYP3A4, are involved in further oxidative metabolism of this hydroxylated metabolite. pharmgkb.org CYP enzymes are known to catalyze a variety of oxidative reactions on steroid molecules, and their broad substrate specificity suggests they could act on this compound. mdpi.commdpi.com

Comparative Metabolism of Prednisolone and its 20-Hydroxylated Metabolites

The metabolism of prednisolone is a complex cascade of reactions that results in a variety of metabolites, including the 20-hydroxylated forms. A comparative analysis of the metabolism of prednisolone and its 20-hydroxylated metabolites reveals both shared and distinct pathways.

Prednisone (B1679067), a prodrug, is rapidly converted to the active prednisolone in the liver by 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov Both prednisone and prednisolone then undergo extensive metabolism. pharmgkb.org The primary metabolic pathways for both compounds include reduction of the C20-keto group and hydroxylation at the C6 position. pharmgkb.orgnih.gov This leads to the formation of 20α- and 20β-dihydro-prednisone, 20α- and 20β-dihydro-prednisolone, and 6-hydroxy-prednisone/prednisolone. pharmgkb.org

The 20-hydroxylated metabolites, such as this compound, are major metabolites of prednisolone. pharmgkb.org For instance, in studies with methylprednisolone, a structurally similar corticosteroid, the 20-hydroxy metabolite was found to be the main metabolite. upf.edu The formation of these 20-hydroxy metabolites represents a significant metabolic route for prednisolone. researchgate.net

Table 2: Key Metabolic Reactions for Prednisolone and its Metabolites

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Key Enzymes | Reference |

|---|---|---|---|---|

| Prednisone | Reduction (C11) | Prednisolone | 11β-HSD | nih.gov |

| Prednisolone | Reduction (C20) | 20α/β-dihydro-prednisolone | AKR1C family (probable) | pharmgkb.org |

| Prednisolone | Hydroxylation (C6) | 6α/β-hydroxy-prednisolone | CYP3A4 | pharmgkb.orgnih.gov |

| This compound | Further metabolism (e.g., hydroxylation) | Poly-hydroxylated metabolites | CYP enzymes (probable) | upf.edu |

Molecular and Cellular Mechanisms of Action of 20 S Hydroxy Prednisolone in Preclinical Models

Investigation of Steroid Receptor Interactions

The primary mechanism of action for glucocorticoids, including metabolites like 20(S)-Hydroxy Prednisolone (B192156), involves binding to intracellular receptors. frontiersin.org These lipophilic molecules can diffuse across the cell membrane to interact with their targets. wikipedia.orgupenn.edu

Glucocorticoid Receptor Binding Kinetics and Affinity

The biological effects of glucocorticoids are predominantly mediated through their binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. frontiersin.orgnih.govmdpi.com This receptor is found in the cytoplasm of almost all human cells in an inactive state, complexed with chaperone proteins like heat shock proteins (HSPs). upenn.edumdpi.com

Upon binding of a ligand such as a prednisolone metabolite, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. wikipedia.orgmdpi.com The affinity of a steroid for the GR is a key factor in determining its potency. While specific binding affinity data for 20(S)-Hydroxy Prednisolone is not extensively detailed in the available literature, the binding characteristics of its parent compound, prednisolone, and the effects of molecular substitutions provide valuable context. For instance, the introduction of hydroxyl groups at various positions on the steroid molecule is known to influence both lipophilicity and receptor affinity. nih.gov The affinity of various steroids for the GR can be quantified by their ability to compete with a radiolabeled ligand, with data often presented as relative binding affinity (RBA) compared to a standard like dexamethasone (B1670325). nih.govphysiology.org

A study on novel prednisolone derivatives has shown that modifications to the steroid structure can significantly alter GR binding. For example, a nitro-donating derivative of prednisolone was found to augment binding to the GR, increasing the maximal binding capacity (Bmax) and decreasing the binding affinity (higher Kd). aai.org This highlights that even subtle changes to the prednisolone molecule can impact its interaction with the receptor.

Table 1: Factors Influencing Glucocorticoid Receptor (GR) Binding

| Factor | Effect on GR Binding | Reference |

| Ligand Binding | Induces conformational change, dissociation from chaperones, and nuclear translocation. | wikipedia.orgmdpi.com |

| Hydroxylation | Substitution with a 17α-OH or 21-OH group increases affinity. | nih.gov |

| Esterification | 21-esters show lower binding affinity than the parent alcohol. | nih.gov |

| Structural Modification | Novel derivatives can enhance or decrease binding affinity and capacity. | aai.org |

Non-Glucocorticoid Receptor Mediated Effects

While the GR is the primary target, glucocorticoids can exhibit effects through other pathways. These are often termed non-genomic effects because they occur too rapidly to be explained by changes in gene expression and can be mediated by membrane-bound receptors or interactions with other cellular components. researchgate.net Some rapid steroid actions are mediated by the classical steroid receptor located at the plasma membrane, triggering signaling cascades similar to those activated by growth factors. researchgate.net

Additionally, cross-reactivity with other steroid receptors, such as the mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone (B1679170) receptor (PR), is a possibility. frontiersin.orgphysiology.org The selectivity of a glucocorticoid for the GR over these other receptors is crucial for minimizing off-target effects. physiology.org For other oxysterols, like 20(S)-hydroxycholesterol, specific transport pathways that are dependent on cellular energy (ATP) and temperature have been identified, suggesting that their movement and accumulation within the cell are tightly regulated processes that may not solely depend on passive diffusion. nih.gov Such pathways could potentially exist for steroid metabolites as well, influencing their availability to bind to various receptors or exert other effects.

Gene Expression Modulation and Transcriptional Regulation

Once the activated GR-ligand complex is in the nucleus, it modulates the expression of a vast number of genes by acting as a ligand-dependent transcription factor. nih.govnih.govwikipedia.org

Analysis of Glucocorticoid Response Elements (GREs)

The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. wikipedia.orgmdpi.comphysiology.org This binding can either activate (transactivation) or repress (transrepression) gene transcription. mdpi.com

Transactivation : The GR/GRE complex recruits co-activator proteins and the transcriptional machinery, leading to the synthesis of anti-inflammatory proteins. wikipedia.orgwikipedia.org

Transrepression : The GR can also bind to negative GREs (nGREs), which recruits co-repressor complexes and histone deacetylases to suppress the transcription of pro-inflammatory genes. nih.gov

Studies in mice have shown that treatment with prednisolone leads to an increase in GR dimers at ligand-activated genes. mdpi.com The specific sequence of the GRE can act as an allosteric modulator, influencing the conformation of the bound GR and thus contributing to gene-specific transcriptional effects. nih.gov

Interaction with Inflammatory Transcription Factors (e.g., NF-κB, AP-1)

A major component of the anti-inflammatory action of glucocorticoids stems from the ability of the activated GR to interfere with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). oup.comoup.com These factors are key drivers in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. oup.comnih.gov

The interaction, often referred to as "cross-talk" or "tethering," involves the GR physically interacting with these transcription factors, preventing them from binding to their respective DNA response elements and initiating transcription. frontiersin.orgoup.comoup.com This repressive mechanism does not require the GR to bind directly to DNA. mdpi.com The GR can inhibit NF-κB-induced activity by recruiting histone deacetylases to the inflammatory gene promoter complex, leading to chromatin condensation and gene repression. oup.com Similarly, the GR can interfere with AP-1's transcriptional activity. oup.com This mutual repression is a cornerstone of glucocorticoid-mediated immunosuppression. oup.comoup.com

Intracellular Signaling Pathway Perturbations

Pro-inflammatory cytokines activate signaling cascades that involve pathways like mitogen-activated protein kinases (MAPKs), which in turn activate transcription factors such as AP-1 and NF-κB. oup.com Glucocorticoids can interfere with these pathways. For example, activation of the MAPK pathway members JNK and p38 has been shown to phosphorylate and inhibit GRα activity, suggesting a feedback mechanism. oup.com

Furthermore, some steroid metabolites, such as the brain-specific oxysterol 24(S)-hydroxycholesterol, have been shown to induce the Integrated Stress Response (ISR). nih.gov This response pathway is activated by cellular stress and leads to a general shutdown of protein synthesis while promoting the translation of specific stress-response factors. nih.gov While not directly documented for this compound, such mechanisms highlight the potential for steroid metabolites to induce profound changes in cellular homeostasis beyond the classical GR-mediated gene transcription model. Rapid, non-genomic steroid effects can involve the activation of protein kinases like PKC and signaling through G protein-coupled receptors (GPCRs). researchgate.net

In Vitro Mechanistic Data for this compound Remains Largely Uncharacterized in Publicly Available Research

Following a comprehensive review of publicly available scientific literature, it has been determined that detailed preclinical data on the specific molecular and cellular mechanisms of the compound this compound in in vitro systems is not sufficiently available to construct the requested scientific article.

This compound, also known as 20β-dihydroprednisolone, is recognized as a metabolite of the widely used corticosteroid, prednisolone. drugbank.compharmgkb.org The metabolic conversion involves the reduction of the C-20 ketone group of prednisolone. nih.gov While this metabolite is identified in various pharmacokinetic and biotransformation studies, drugbank.compharmgkb.orgnih.govresearchgate.net dedicated research elucidating its specific in vitro biological activities—as required by the requested outline—is not present in the retrieved scientific literature.

The specific areas where data is lacking for this compound are:

Cellular Responses in In Vitro Systems

Anti-inflammatory Actions in Cell Models:There is a lack of specific data on the anti-inflammatory mechanisms of this compound in cell-based models, including its effect on key inflammatory pathways like NF-κB or its ability to inhibit the production of pro-inflammatory cytokines.nih.goversnet.orgwikipedia.orgnih.govmdpi.com

Some research indicates that metabolites of prednisolone may retain partial glucocorticoid activity, nih.gov but quantitative and mechanistic details from in vitro assays are not provided. The parent compound, prednisolone, has been extensively studied, and a large body of evidence exists for its effects on cell proliferation, immune responses, and inflammation. drugbank.comnih.govnih.gov However, per the strict requirement to focus solely on this compound, this information cannot be used as a substitute.

Structure Activity Relationship Sar Studies of 20 S Hydroxy Prednisolone and Its Analogues

Impact of the C20 Hydroxyl Group and Stereochemistry on Biological Activity

The conversion of the C20 ketone of prednisolone (B192156) to a hydroxyl group, and the specific stereochemistry of this group, has a profound impact on the molecule's biological profile. The reduction of the C20 carbonyl is a known metabolic pathway, often carried out by microorganisms, which can lead to the formation of both 20(R)- and 20(S)-hydroxy metabolites. nih.govnih.gov

The stereochemistry at the C20 position is crucial. Studies on related steroids have shown that different stereoisomers can have vastly different biological activities. jst.go.jp For instance, the 20(S) configuration, also referred to as 20β-hydroxy, is specifically produced from prednisolone by certain microorganisms like Penicilium lapidosum. researchgate.net The orientation of this hydroxyl group influences how the side chain of the steroid fits into the ligand-binding pocket of its receptor. Research on other hydroxylated steroids, such as 20(S)-hydroxycholesterol, demonstrates that the (S) configuration is a stereospecific ligand for its target receptors, while the corresponding 20(R) epimer is inactive. nih.gov This highlights the principle that the precise spatial arrangement of the C20 hydroxyl group is a key determinant of molecular recognition and subsequent biological response.

Design and Synthesis of 20(S)-Hydroxy Prednisolone Analogues for SAR

The systematic evaluation of SAR requires the chemical synthesis of analogues where specific parts of the molecule are altered. The design of these analogues focuses on probing the importance of various structural features, such as the steroid backbone, the side chain at C17, and the nature and stereochemistry of substituents.

The synthesis of hydroxylated corticosteroid analogues is a complex challenge that often starts from readily available steroid precursors like cortisone (B1669442) acetate (B1210297). acs.org The chemical strategies employed must achieve high levels of stereocontrol, particularly at chiral centers like C20. A common synthetic challenge is the stereoselective introduction of the hydroxyl group. For instance, in the synthesis of related compounds like 20S-hydroxyvitamin D3, Grignard reagents are used to attack a C20 ketone precursor, where the stereoselectivity of the reaction is influenced by steric hindrance from other parts of the molecule, such as the 18-methyl group. nih.gov

General strategies for creating analogues for SAR studies may involve:

Modification of the side chain: Altering the length or functional groups of the dihydroxyethyl side chain at C17.

Introduction or removal of functional groups: Adding or removing hydroxyl, fluoro, or methyl groups on the steroid's A, B, C, or D rings to probe their effect on receptor binding and activity. uomustansiriyah.edu.iq

Epimerization: Synthesizing the 20(R) epimer to directly compare its activity with the 20(S) form and quantify the importance of that specific stereocenter.

These synthetic efforts allow for the creation of a library of related compounds, which can then be tested to build a comprehensive picture of the structure-activity landscape. rsc.org

| Analogue Design Strategy | Rationale for SAR Studies | Example Synthetic Method |

| C20 Stereoisomer Synthesis | To determine the importance of the (S)-configuration by comparing its activity with the (R)-epimer. | Stereoselective reduction of a C20 ketone or use of chiral auxiliaries. |

| Ring Modification | To probe the influence of ring substituents (e.g., fluorine at C9) on glucocorticoid receptor affinity and anti-inflammatory activity. | Electrophilic fluorination or multi-step transformations from functionalized steroid precursors. uomustansiriyah.edu.iq |

| Side Chain Alteration | To evaluate the steric and electronic requirements of the receptor's binding pocket for the C17 side chain. | Oxidative cleavage and rebuilding of the side chain using olefination or alkylation reactions. acs.org |

| Hydroxyl Group Esterification | To modify properties like lipophilicity and duration of action. | Reaction of hydroxyl groups with acyl chlorides or anhydrides. |

This table presents conceptual strategies for designing analogues of this compound for SAR studies, based on established synthetic methodologies in steroid chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. science.gov These models are valuable for predicting the activity of new, untested molecules and for gaining insight into the structural features that drive activity.

For a series of this compound analogues, a QSAR study would involve calculating a set of numerical parameters, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Quantifying lipophilicity (e.g., LogP).

Once calculated, these descriptors are used as independent variables in a statistical model (such as multiple linear regression or machine learning algorithms) to predict the biological activity (the dependent variable). researchgate.net For example, a docking study on prednisolone derivatives used ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, which is a form of QSAR, to evaluate parameters like lipophilicity and solubility that are crucial for permeability. sciensage.info A robust QSAR model can help prioritize the synthesis of the most promising analogues, thereby saving time and resources. mdpi.com

| Descriptor Class | Example Descriptor | Property Modeled | Relevance to this compound |

| Electronic | Partial atomic charges | Ability to form electrostatic interactions/hydrogen bonds. | Crucial for interactions of the C3, C11, C17, C20, and C21 hydroxyl and ketone groups with the receptor. |

| Steric/Geometrical | Molecular Volume | The overall size and shape of the molecule. | Determines the fit within the constrained space of the glucocorticoid receptor's ligand-binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing membrane permeability and binding. | Balances water solubility with the ability to enter cells and interact with the largely hydrophobic binding site. |

| Topological | Wiener Index | Molecular branching and compactness. | Reflects the overall architecture of the steroid skeleton and side chain. |

This table outlines the types of molecular descriptors that would be used in a QSAR study of this compound analogues and their relevance.

Ligand-Receptor Interaction Modeling and Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sciensage.info For this compound, this involves docking the molecule into the ligand-binding domain (LBD) of the glucocorticoid receptor.

Studies on glucocorticoids binding to the GR LBD have identified key amino acid residues that are critical for interaction. These include residues that form hydrogen bonds, as well as hydrophobic residues that create the binding pocket. Molecular dynamics simulations of related glucocorticoids in the GR have shown that interactions with specific amino acids, such as Arginine (Arg611), Glutamine (Gln570), and Asparagine (Asn564), are vital for stabilizing the ligand and inducing the correct receptor conformation for biological activity. nih.gov

For this compound, a docking model would likely show the following key interactions:

Hydrogen Bonds: The numerous hydroxyl groups (at C11, C17, C20, and C21) and the C3 ketone are prime candidates for forming a network of hydrogen bonds with polar amino acid residues in the binding pocket. The C20(S)-hydroxyl group, in particular, would establish a specific hydrogen bond that is not possible with prednisolone (which has a ketone at C20) or the 20(R) isomer, thus contributing to its unique binding affinity and activity profile.

Hydrophobic Interactions: The steroidal backbone (the A, B, C, and D rings) would fit into a largely hydrophobic cavity, making van der Waals contacts with nonpolar amino acid residues.

The specific pattern of these interactions dictates the binding affinity of the ligand and the conformational changes it induces in the receptor, which in turn determines the nature and magnitude of the downstream biological response. oup.com

| Interaction Type | Potential Interacting Groups on this compound | Key Amino Acid Residues in Glucocorticoid Receptor LBD |

| Hydrogen Bond | C3-ketone, C11-OH, C17-OH, C20-OH, C21-OH | Gln570, Arg611, Asn564, Gln642, Thr739 |

| Van der Waals / Hydrophobic | Steroid A, B, C, D rings; methyl groups at C18/C19 | Met604, Leu566, Trp600, Cys736 |

This table summarizes the likely molecular interactions between this compound and the glucocorticoid receptor's ligand-binding domain (LBD), based on docking studies of related glucocorticoids. sciensage.infonih.gov

Advanced Analytical Methodologies for 20 S Hydroxy Prednisolone Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 20(S)-Hydroxy Prednisolone (B192156) and other corticosteroids. nih.gov Its efficiency in separating components of a mixture, combined with sensitive detection methods, makes it ideal for both quantitative analysis and purity assessment. encyclopedia.pub

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of prednisolone and its metabolites. semanticscholar.org In this technique, a nonpolar stationary phase, typically octadecylsilyl silica (B1680970) (C18 or ODS), is used with a polar mobile phase, commonly a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Research has demonstrated the development of RP-HPLC methods for the determination of prednisolone and its 20α- and 20β-dihydroprednisolonate derivatives in plasma. nih.gov These methods often involve a straightforward organic extraction followed by separation on a C18 column. nih.gov The separation of prednisolone from its impurities, such as hydrocortisone (B1673445), which differs only by a single double bond, can be challenging but is achievable with optimized methods. semanticscholar.org The use of polar end-capped "AQ" type columns can enhance the retention and resolution of polar steroids like prednisolone compared to standard C18 columns. pepolska.pl Method validation typically demonstrates linearity over a specific concentration range, with detection limits often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Example of Reversed-Phase HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Methanol:Water or Acetonitrile:Water | semanticscholar.orgresearchgate.net |

| Example Gradient | Acetonitrile/tetrahydrofuran/water systems | semanticscholar.org |

| Flow Rate | Typically 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | semanticscholar.orgresearchgate.net |

| Retention Time (Prednisolone) | ~7-13 minutes, depending on exact method | semanticscholar.orgresearchgate.net |

| Limit of Quantification (LOQ) | As low as 0.15 µg/mL | semanticscholar.org |

The differentiation between stereoisomers is critical in pharmaceutical research, as different enantiomers can have varied biological activities. sigmaaldrich.com 20(S)-Hydroxy Prednisolone is a stereoisomer of 20(R)-Hydroxy Prednisolone (also known as 20α-Hydroxy Prednisolone). caymanchem.com Chiral HPLC is the definitive technique for separating such enantiomers or diastereomers (epimers) and assessing enantiomeric purity. mdpi.comacs.org

Chiral separations are achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. sigmaaldrich.com These CSPs can be based on various selectors, such as cyclodextrins, proteins, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose). sigmaaldrich.comhplc.eu The choice of the CSP and the mobile phase composition is crucial for achieving separation. sigmaaldrich.com While specific applications detailing the chiral HPLC separation of this compound are not abundant in general literature, the principle is well-established for steroid epimers. google.com Preparative chiral chromatography can be used to isolate pure enantiomers with high recovery and purity. sigmaaldrich.comgoogle.com

Gas Chromatography (GC) for Steroid Profiling

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for comprehensive steroid profiling in biological fluids like urine. nih.govtohoku.ac.jp This approach allows for the simultaneous measurement of a wide array of steroid metabolites, providing a "bird's-eye view" of the steroid metabolome. tohoku.ac.jp

Due to the low volatility of steroids, a critical sample preparation step involving chemical derivatization is required before GC analysis. nih.govcore.ac.uk This typically involves a two-step process: methoximation to protect keto groups, followed by silylation (e.g., forming trimethylsilyl (B98337) (TMS) ethers) to increase volatility and improve chromatographic properties. nih.gov Comprehensive two-dimensional GC (GCxGC) can provide even greater resolving power for extremely complex mixtures of steroids found in urine. nih.gov GC-based steroid profiling is instrumental in diagnosing various endocrine disorders and inborn errors of steroid metabolism. nih.govactamedicaportuguesa.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of steroids. tohoku.ac.jp It is most often used in conjunction with a chromatographic separation technique like LC or GC. tohoku.ac.jpresearchgate.net

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying endogenous steroid hormones in biological samples due to its high sensitivity and specificity. nih.govupf.edu This technique has been successfully applied to study the metabolism of prednisolone, allowing for the detection and characterization of numerous metabolites, including 20α- and 20β-dihydro-prednisolone, in human urine. upf.eduresearchgate.net

The method typically employs a reversed-phase LC separation followed by detection with a triple quadrupole mass spectrometer. medrxiv.org Electrospray ionization (ESI) is a common ionization technique used for steroids. medrxiv.orgplos.org By operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, the instrument can selectively detect specific precursor-to-product ion transitions for each analyte, which provides excellent sensitivity and reduces interference from the sample matrix. plos.orgacs.org This allows for the simultaneous quantification of a panel of steroids from a single sample with high accuracy and precision. medrxiv.org

Table 2: Example of LC-MS/MS Parameters for Steroid Quantification

| Parameter | Setting | Source |

|---|---|---|

| Chromatography | UPLC/HPLC with C18 column | medrxiv.orgacs.org |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | medrxiv.orgplos.orgacs.org |

| Mass Analyzer | Triple Quadrupole (QqQ) | medrxiv.orgacs.org |

| Acquisition Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | plos.orgacs.org |

| Ion Source Gas 1 | 60 (arbitrary units) | plos.org |

| Ion Source Gas 2 | 80 (arbitrary units) | plos.org |

| Ion Spray Voltage | 5500 V | plos.org |

| Source Temperature | 400°C | plos.org |

| Lower Limits of Quantification (LLOQs) | 0.003–10 ng/ml in serum, depending on the steroid | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) has a long history in steroid analysis and remains a robust method for comprehensive profiling. tohoku.ac.jpactamedicaportuguesa.com It provides excellent chromatographic separation and generates detailed mass spectra that are useful for structural elucidation. tohoku.ac.jp Electron ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns, which can be compared against spectral libraries for compound identification. core.ac.uk

GC-MS has been used to characterize metabolites of prednisone (B1679067) and prednisolone. caymanchem.com Validated GC-MS methods can quantify a large panel of urinary steroid metabolites, making the technique highly suitable for diagnosing metabolic disorders. nih.gov The process involves enzymatic hydrolysis of steroid conjugates, extraction, and chemical derivatization before injection into the GC-MS system. nih.gov The data generated allows for the calculation of diagnostic ratios between different steroid metabolites, which correspond to the activities of specific metabolic enzymes. tohoku.ac.jp

Table 3: Example of GC-MS Method Parameters for Steroid Profiling

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-ULTRA1 capillary column (17 m × 0.2 mm i.d., 0.11 µm) | mdpi.com |

| Carrier Gas | Helium at 0.8 mL/min | mdpi.com |

| Injector | Splitless mode at 285 °C | nih.gov |

| Oven Program | Initial 150°C, ramped in stages to 310°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Ion Source Temp. | 230 °C | mdpi.com |

| Scan Mode | Full Scan (e.g., m/z 70–750) or Selected Ion Monitoring (SIM) | mdpi.com |

| Derivatization | Required (e.g., methoximation followed by silylation) | nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the field of metabolomics, particularly for the identification and characterization of drug metabolites. nih.govnih.gov In the context of this compound, which is a primary metabolite of Prednisolone, HRMS offers unparalleled specificity and sensitivity, enabling researchers to elucidate complex metabolic pathways. pharmgkb.org Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) allow for the simultaneous collection of quantitative data and high-resolution, accurate mass full scans, facilitating the identification of known and novel metabolites in complex biological matrices. nih.govresearchgate.net

The primary advantage of HRMS lies in its ability to provide high mass accuracy, which significantly narrows down the potential elemental compositions of an unknown analyte, thereby increasing confidence in metabolite identification. nih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are frequently employed. researchgate.netresearchgate.net For instance, a liquid chromatography-full scan HRMS method using a Q-TOF mass spectrometer has been successfully developed for the quantification of prednisone and prednisolone in human plasma. researchgate.net This method allows for the post-acquisition generation of extracted ion chromatograms using the exact masses of the analytes, a capability that also permits retrospective analysis for new metabolites without re-running samples. researchgate.net

Research on Prednisolone metabolism using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique closely related to and often combined with HRMS, has led to the discovery of numerous previously uncharacterized metabolites. upf.edunih.gov In one study, a single oral dose of Prednisolone administered to healthy volunteers resulted in the detection of the parent compound and 20 different metabolites in urine. upf.edunih.gov The identification strategy involved precursor ion and neutral loss scan methods, which are effective for detecting compounds with a common corticosteroid-like structure or specific functional groups. upf.edu Among the identified metabolites were various hydroxylated and reduced forms, including 20α- and 20β-dihydro-prednisolone, 6α- and 6β-hydroxy-prednisolone, and isomers of 6,11,17,20,21-pentahydroxypregnan-1,4-diene-3-one. upf.edunih.gov The ability of HRMS to distinguish between isomers and provide detailed fragmentation data is crucial for assigning feasible structures to these metabolites. researchgate.netupf.edu

Untargeted metabolomics studies using LC-HRMS have further demonstrated the power of this technology to observe global metabolic changes induced by corticosteroids. nih.gov This approach is not only crucial for identifying the direct metabolites of a drug like Prednisolone but also for understanding its broader impact on endogenous metabolic pathways, such as steroid hormone and eicosanoid metabolism. nih.gov

Table 1: HRMS Strategies for Prednisolone Metabolite Identification

| Analytical Technique | Instrument | Biological Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | Tandem Mass Spectrometer | Human Urine | Detected Prednisolone and 20 metabolites; characterized 11 previously undescribed metabolites. | upf.edu, nih.gov |

| LC-HRMS (Q-TOF) | Quadrupole Time-of-Flight MS | Human Plasma | Developed a quantitative method for Prednisone and Prednisolone; capable of characterizing interfering matrix compounds. | researchgate.net |

| LC-HRMS | Not specified | Human Plasma | Untargeted metabolomics revealed longitudinal changes in 8 metabolic pathways following corticosteroid treatment. | nih.gov |

| LC-HRMS (Orbitrap) | Linear Ion Trap-Orbitrap MS | Calf Urine | Identified several metabolites of 20-hydroxyecdysone, demonstrating the utility for steroid metabolism studies. | researchgate.net |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate analysis of this compound and related corticosteroids in biological samples is highly dependent on effective sample preparation and, when necessary, derivatization. nih.govrsc.org The complexity of matrices such as plasma, urine, and whole blood necessitates cleanup procedures to remove interfering substances and enrich the analytes of interest. rsc.orgscispace.com

Sample Preparation

The most common sample preparation techniques for steroids are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govrsc.org

Liquid-Liquid Extraction (LLE): This technique is widely used for its simplicity and effectiveness. For the extraction of Prednisolone and its metabolites from urine or whole blood, LLE with organic solvents like ethyl acetate (B1210297) is frequently employed. upf.eduscispace.comuchile.cl The process typically involves adjusting the pH of the sample (e.g., to alkaline conditions) before extraction to optimize the partitioning of the analytes into the organic phase. upf.edunih.gov The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. scispace.comuchile.cl

Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. nih.gov It is particularly suitable for plasma and urine samples. scispace.comuchile.cl Various sorbent materials are available, with reversed-phase cartridges (e.g., C18) being commonly used for corticosteroids. upf.edursc.org The procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analytes with an organic solvent. upf.edu SPE has been shown to provide satisfactory recoveries for corticosteroids from biological fluids. researchgate.net

Other techniques such as protein precipitation and equilibrium dialysis are also utilized. rsc.orguu.nl Equilibrium dialysis, for instance, is a specialized method used to separate the protein-unbound (active) fraction of a drug like Prednisolone from the protein-bound fraction in serum before analysis. uu.nl

Table 2: Common Sample Preparation Methods for Prednisolone and its Metabolites

| Preparation Method | Biological Matrix | Typical Procedure | Purpose | Reference(s) |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Whole Blood, Urine | Extraction with ethyl acetate at alkaline pH. | Isolate analytes from matrix components. | scispace.com, upf.edu, uchile.cl |

| Solid-Phase Extraction (SPE) | Plasma, Urine | Use of C18 or other suitable cartridges for cleanup and concentration. | Remove interferences and enrich analytes. | scispace.com, upf.edu, rsc.org |

| Equilibrium Dialysis | Serum | Separation of unbound drug using a semi-permeable membrane. | Quantify the pharmacologically active, unbound drug fraction. | uu.nl |

| Protein Precipitation | Plasma, Serum | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Remove high molecular weight proteins. | rsc.org |

Derivatization Strategies

Derivatization involves chemically modifying an analyte to enhance its analytical properties. For steroids, this is particularly relevant for Gas Chromatography-Mass Spectrometry (GC-MS) analysis but can also be beneficial for LC-MS. nih.gov

For GC-MS Analysis: Derivatization is often essential for steroids to increase their volatility and thermal stability. nih.govdiva-portal.org The most common technique is silylation, which replaces active hydroxyl groups with a less polar trimethylsilyl (TMS) group. diva-portal.orgoup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used. oup.commdpi.com This process makes polyoxygenated compounds like this compound amenable to GC analysis, allowing for better chromatographic separation and detection. oup.com Microwave-assisted derivatization has been shown to accelerate this reaction, enabling highly sensitive determination of steroids. mdpi.com

Preclinical Biological Evaluation of 20 S Hydroxy Prednisolone

In Vitro Pharmacological Characterization in Relevant Cell Lines

The pharmacological effects of glucocorticoids are primarily mediated by their interaction with the intracellular glucocorticoid receptor (GR). nih.govnih.gov Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. nih.govoup.com This process can either increase the expression of anti-inflammatory proteins (transactivation) or repress the expression of pro-inflammatory proteins (transrepression) by interfering with other transcription factors like NF-κB and AP-1. oup.comdrugbank.comkarger.com

Direct in vitro characterization of 20(S)-Hydroxy Prednisolone (B192156) is limited; however, studies on closely related steroidal 20-carboxamide derivatives provide significant insight. Research conducted on (20R)- and (20S)-21-(N-substituted amino)-11β,17,20-trihydroxy-3,21-dioxo-1,4-pregnadiene derivatives in rat hepatoma tissue culture (HTC) cells has helped to elucidate their glucocorticoid effects. nih.gov These studies assessed their ability to induce tyrosine aminotransferase (TAT), an enzyme known to be induced by glucocorticoids, and to inhibit the uptake of [3H]thymidine into DNA, a measure of anti-proliferative effect. nih.gov

The results indicated that several N-substituted derivatives were full glucocorticoid agonists. nih.gov A key finding was that the biological activity is stereospecific, with the (20R)-isomers consistently demonstrating higher glucocorticoid agonist activity than the corresponding (20S)-isomers. nih.gov The receptor binding affinities of these carboxamide derivatives in HTC cells correlated well with their ability to induce TAT activity and inhibit thymocyte proliferation. nih.gov Specifically, structure-activity relationship analyses showed that as the size of the N-substituent increased, the agonist activity weakened. nih.gov

| Compound Type | Glucocorticoid Receptor Binding Affinity | Tyrosine Aminotransferase (TAT) Induction | Inhibition of [3H]Thymidine Uptake | General Agonist Activity |

|---|---|---|---|---|

| (20R)-Hydroxy-20-Carboxamides | Higher | Higher | Higher | More Potent Agonists |

| (20S)-Hydroxy-20-Carboxamides | Lower | Lower | Lower | Less Potent Agonists |

Mechanistic Studies in Animal Models

Glucocorticoids are widely used for their potent immunomodulatory and immunosuppressive effects in various autoimmune and inflammatory disease models. karger.comnih.gov Their mechanisms include suppressing the activation and proliferation of immune cells and reducing the production of pro-inflammatory cytokines. nih.govkarger.com For instance, prednisolone is effective in animal models of atopic dermatitis and serves as a benchmark for evaluating new anti-inflammatory agents. mdpi.com A significant aspect of their immunomodulatory action is the ability to promote the development of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance and suppressing inflammatory responses. researchgate.net Studies have shown that prednisolone is highly effective at inducing functional Treg cells from conventional T cells. researchgate.net

While direct studies on 20(S)-Hydroxy Prednisolone in specific disease models are not extensively documented, research on its steroidal 20-carboxamide derivatives provides evidence of immunomodulatory activity. These compounds have been shown to possess anti-inflammatory activity and exert suppressive effects on thymus function in animal models. nih.gov The thymus is a primary lymphoid organ essential for the maturation of T-cells, and its suppression is a hallmark of glucocorticoid-induced immunosuppression. The ability of these derivatives to inhibit thymocyte proliferation further supports their immunomodulatory potential. nih.gov

| Compound Class | Observed Effect | Implication |

|---|---|---|

| (20R)- and (20S)-Hydroxy-20-Carboxamides | Suppression of thymus function | Indicates immunosuppressive and immunomodulatory activity. |

| (20R)- and (20S)-Hydroxy-20-Carboxamides | Inhibition of thymocyte proliferation | Demonstrates anti-proliferative effects on immune cells. |

The anti-inflammatory actions of glucocorticoids in vivo are multifaceted. They inhibit the recruitment of leukocytes to sites of inflammation, suppress the synthesis of pro-inflammatory mediators like cytokines and chemokines, and inhibit enzymes such as phospholipase A2, which is critical for the production of arachidonic acid derivatives. drugbank.comkarger.com These effects are largely due to the GR-mediated repression of transcription factors like NF-κB and AP-1. karger.comnih.gov

Studies in animal models of inflammation have confirmed that steroidal 20-carboxamides, including the (20S)-epimers, possess anti-inflammatory properties. nih.gov The potency of these compounds as anti-inflammatory agents correlates with their glucocorticoid agonist activity, which is determined by their ability to bind to the GR and elicit a response. nih.gov The (20R)-isomers were generally found to be more potent than the (20S)-isomers, aligning with their higher affinity for the glucocorticoid receptor. nih.gov

Exogenously administered glucocorticoids influence the body's endogenous steroid production pathways, primarily through the negative feedback regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govwikipedia.org The presence of synthetic glucocorticoids is detected by the hypothalamus and pituitary gland, leading to decreased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. karger.com This reduction in ACTH stimulation of the adrenal cortex results in decreased synthesis of endogenous glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans. karger.comwikipedia.org

Direct evidence for the influence of this compound derivatives on these pathways comes from studies on the steroidal 20-carboxamides. In animal studies, these N-substituted derivatives were shown to cause suppressive effects on plasma corticosterone levels. nih.gov This finding is a clear indicator of HPA axis suppression and confirms that these compounds engage the same central feedback mechanisms as other potent glucocorticoids. nih.gov

| Compound Class | Effect on Plasma Corticosterone | Mechanism |

|---|---|---|

| N-substituted (20R)- and (20S)-Hydroxy-20-Carboxamides | Suppression | Negative feedback on the Hypothalamic-Pituitary-Adrenal (HPA) Axis |

Q & A

Q. How can researchers distinguish 20(S)-Hydroxy Prednisolone from its stereoisomers in metabolic studies?

Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy should be employed to differentiate stereoisomers. For example, LC-MSn methods can resolve 20(S)- and 20(R)-isomers based on retention times and fragmentation patterns . Structural confirmation via NMR should compare chemical shifts at the C20 position, as stereochemistry alters proton coupling constants .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode is optimal due to its sensitivity and specificity. Validation should include calibration curves (1–100 ng/mL range), recovery assays (>85%), and checks for matrix effects. MS³ or MS⁴ experiments improve selectivity for metabolites with similar fragmentation pathways .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer: Use chemically compatible gloves (nitrile preferred) and avoid latex due to allergy risks. Store in sealed containers at room temperature, away from ignition sources. In case of exposure, rinse eyes with water for 15 minutes and seek medical observation for 48 hours post-inhalation or ingestion .

Q. How is this compound synthesized, and what microbial systems are effective for its production?

Methodological Answer: Microbial hydroxylation using Streptomyces roseochromogenes TS79 can convert prednisolone to this compound. Optimize fermentation conditions (pH 7.0, 28°C, 120 rpm) and monitor yield via TLC or HPLC. Post-fermentation purification involves solvent extraction and recrystallization .

Q. What are the primary metabolic pathways involving this compound in humans?

Methodological Answer: this compound is a prednisolone metabolite formed via 20β-hydroxysteroid dehydrogenase activity. Track its formation in hepatic microsomal assays using isotopically labeled precursors and validate via kinetic studies (Km and Vmax comparisons) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the glucocorticoid receptor (GR) binding affinity of this compound compared to its parent compound?

Methodological Answer: Use competitive radioligand binding assays with [³H]-dexamethasone as a tracer. Prepare GR-expressing cell lysates, incubate with varying concentrations of this compound (0.1–100 nM), and calculate IC₅₀ values. Normalize data to prednisolone controls and validate with molecular docking simulations .

Q. What strategies can resolve contradictory data regarding the anti-inflammatory efficacy of this compound across different in vivo models?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., species-specific GR isoform expression, dosing regimens). Use standardized models (e.g., murine LPS-induced inflammation) with controlled variables (age, gender, diet). Apply multivariate regression to isolate pharmacokinetic (e.g., half-life) vs. pharmacodynamic factors .

Q. How can researchers validate the specificity of antibodies used in immunoassays for this compound?

Methodological Answer: Perform cross-reactivity tests against structurally similar steroids (e.g., 20β-dihydrocortisol, prednisone) using competitive ELISA. Validate with LC-MS/MS correlation studies in spiked biological matrices. Antibodies with <5% cross-reactivity are acceptable for high-specificity assays .

Q. What methodological considerations are critical when establishing dose-response relationships for this compound in preclinical studies?

Methodological Answer: Follow NIH guidelines for preclinical reporting, including randomization, blinding, and power analysis (≥80% statistical power). Use at least five dose levels (e.g., 0.1–10 mg/kg) and measure outcomes at multiple timepoints. Apply nonlinear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ and Hill coefficients .

Q. How does this compound influence corticosteroid-binding globulin (CBG) interactions compared to cortisol?

Methodological Answer: Perform equilibrium dialysis assays with purified CBG. Incubate this compound (1–100 nM) and [³H]-cortisol, then measure bound/free fractions via scintillation counting. Calculate relative binding affinities (RBAs) and compare structural determinants using homology modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |